5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
Description
5-Bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a brominated furan-carboxamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methyl-linked furan-2-carboxamide moiety at the 3-position.
The pyridine-furan hybrid structure may confer improved solubility compared to purely hydrocarbon-based analogs, though this depends on substitution patterns.
Propriétés
IUPAC Name |
5-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-14-4-3-13(21-14)15(19)18-8-10-1-2-12(17-7-10)11-5-6-20-9-11/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBLOMXTZRUZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and furan and pyridine rings, which contribute to its unique chemical reactivity and biological activity. The molecular formula is CHBrNO, with a molecular weight of approximately 357.18 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Pyridine Ring | Involved in hydrogen bonding and coordination |
| Bromine Atom | Enhances reactivity and potential for substitution |
The biological activity of 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against certain strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives of 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide have shown promising results against various bacterial strains.
Comparative Table of Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5-bromo-N-(pyridin-3-yl)methylbenzamide | 4.7 | Staphylococcus aureus |
| 5-bromo-N-(pyridin-3-yl)methylcarboxamide | 1.1 | Escherichia coli |
| 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide | TBD | TBD |
Case Studies
- Inhibition Studies : A study examining the inhibition of Trypanothione reductase (TryR) demonstrated that compounds structurally similar to 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide had IC50 values ranging from 1.1 to 7.2 μM depending on structural modifications . This suggests a potential for developing this compound as a lead in drug discovery.
- Antibacterial Testing : In vitro evaluations indicated that certain derivatives exhibited significant antibacterial activity, with MIC values comparable to established antibiotics such as ciprofloxacin . This highlights the potential therapeutic applications of the compound in treating bacterial infections.
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons:
Structural Diversity: The target compound’s pyridine-furan scaffold differs from benzamide-pyridine hybrids (e.g., compound 34 in ), which exhibit higher synthetic yields (up to 100%) but lack the brominated furan’s electronic effects .
Substituent Effects :
- Halogenation : Bromine at the furan 5-position (target compound) contrasts with chloro/fluoro substituents in analogs (e.g., compound 35 in ). Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability compared to fluorine .
- Heterocycles : The triazolo-pyridazine moiety in ’s compound introduces a nitrogen-rich system, likely increasing polarity and hydrogen-bonding capacity compared to the target’s furan-pyridine framework .
Synthetic Complexity :
- Suzuki-Miyaura coupling () and palladium-catalyzed reactions are common for attaching aryl/heteroaryl groups, as seen in compound 37 (, % yield) and compound 84 (). The target compound’s furan-3-yl group may require similar coupling strategies, though yields are unspecified .
Physicochemical Properties :
- Melting points for benzamide-pyridine analogs (e.g., 245–247°C for compound 34) suggest high crystallinity, whereas brominated furans (e.g., compound 36 in , –190°C) may exhibit lower melting points due to reduced symmetry .
- The tetrahydrobenzothiophene analog () likely has enhanced lipophilicity (LogP) due to its bicyclic structure, contrasting with the target’s planar aromatic system .
Spectral Characterization: $^1$H/$^13$C NMR and HRMS are widely used for structural validation. For example, compound 84’s HRMS (m/z 408.1109) confirms its molecular formula, while compound 34’s NMR data resolves electronic environments of cyano/fluoro substituents .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
